

An In-depth Technical Guide to the Synthesis of Gantacurium Chloride

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Compound of Interest

Compound Name: *Gantacurium chloride*

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Introduction

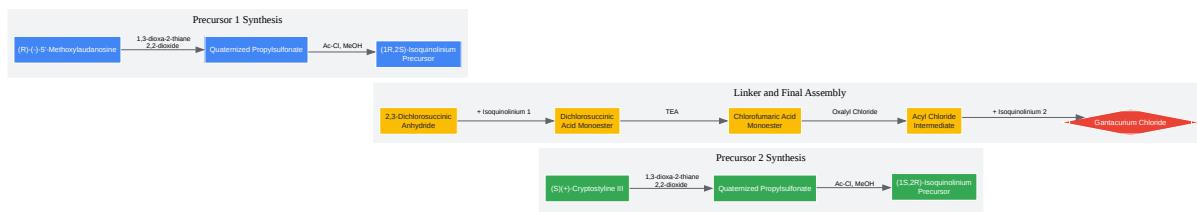
Gantacurium chloride, an investigational non-depolarizing neuromuscular blocking agent, is a structurally unique asymmetric bis-tetrahydroisoquinolinium chlorofumarate. Its ultrashort duration of action is attributed to rapid and predictable inactivation via adduction with the endogenous amino acid L-cysteine.^{[1][2]} This technical guide provides a detailed overview of the core synthesis pathway of **gantacurium chloride**, compiling experimental protocols and quantitative data from seminal publications in the field. The synthesis is a multi-step process involving the preparation of two distinct chiral tetrahydroisoquinoline moieties, which are subsequently coupled via a chlorofumarate linker.^[3]

Core Synthesis Pathway Overview

The synthesis of **gantacurium chloride** can be conceptually divided into three main stages:

- Synthesis of the (1R,2S)-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.
- Synthesis of the (1S,2R)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.
- Assembly of the final molecule via a chlorofumarate linker.

A simplified representation of this overall process is depicted below.



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Figure 1: High-level overview of the **gantacurium chloride** synthesis pathway.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the key transformations in the synthesis of **gantacurium chloride**.

Synthesis of Isoquinolinium Precursors

The two chiral isoquinolinium precursors are synthesized from commercially available starting materials, (R)-(-)-5'-methoxylaudanosine and (S)(+)-cryptostyline III.[3]

Protocol 1: Synthesis of the (1R,2S)-Isoquinolinium Precursor[3]

- Quaternization: (R)-(-)-5'-methoxylaudanosine is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetone to yield the quaternized propylsulfonate intermediate.

- Methanolysis: The resulting propylsulfonate is treated with acetyl chloride in methanol to afford the target (1R,2S)-isoquinolinium derivative.

Protocol 2: Synthesis of the (1S,2R)-Isoquinolinium Precursor

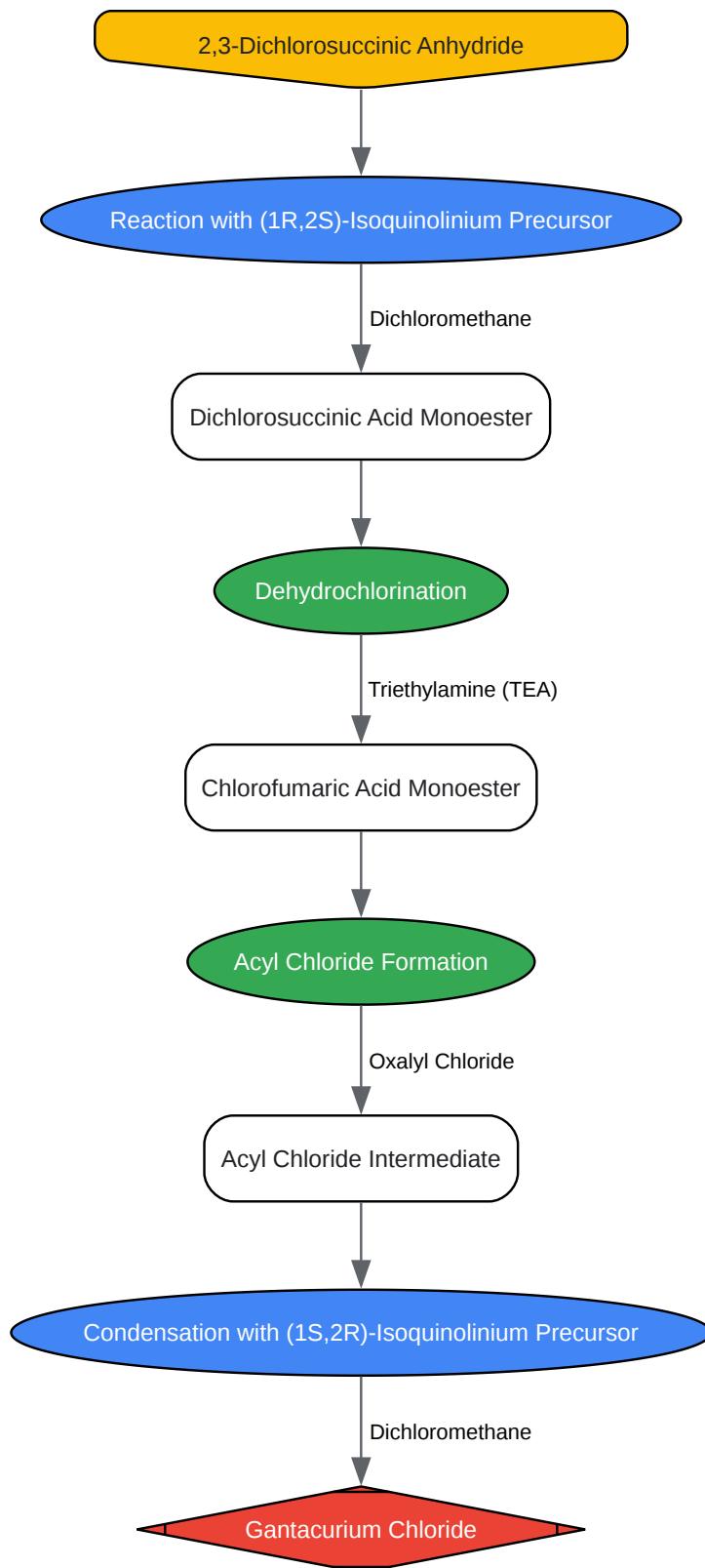
- Quaternization: (S)(+)-cryptostyline III is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetonitrile to form the corresponding quaternized propylsulfonate.
- Methanolysis: Subsequent treatment with acetyl chloride in methanol yields the desired (1S,2R)-isoquinolinium precursor.

Starting Material	Reagents	Solvent	Product	Yield (%)
(R)-(-)-5'-methoxylaudanosine	1) 1,3-dioxa-2-thiane 2,2-dioxide 2) Ac-Cl, MeOH	Acetone, Methanol	(1R,2S)-Isoquinolinium Precursor	Not Reported
(S)(+)-cryptostyline III	1) 1,3-dioxa-2-thiane 2,2-dioxide 2) Ac-Cl, MeOH	Acetonitrile, Methanol	(1S,2R)-Isoquinolinium Precursor	Not Reported

Table 1: Summary of Isoquinolinium Precursor Synthesis.

Assembly of the Chlorofumarate Linker and Final Condensation

The central chlorofumarate linker is constructed and coupled with the two isoquinolinium precursors in a stepwise manner to ensure the correct asymmetric structure of the final product.



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Figure 2: Workflow for the final assembly of **gantacurium chloride**.

Protocol 3: Final Assembly of Gantacurium Chloride

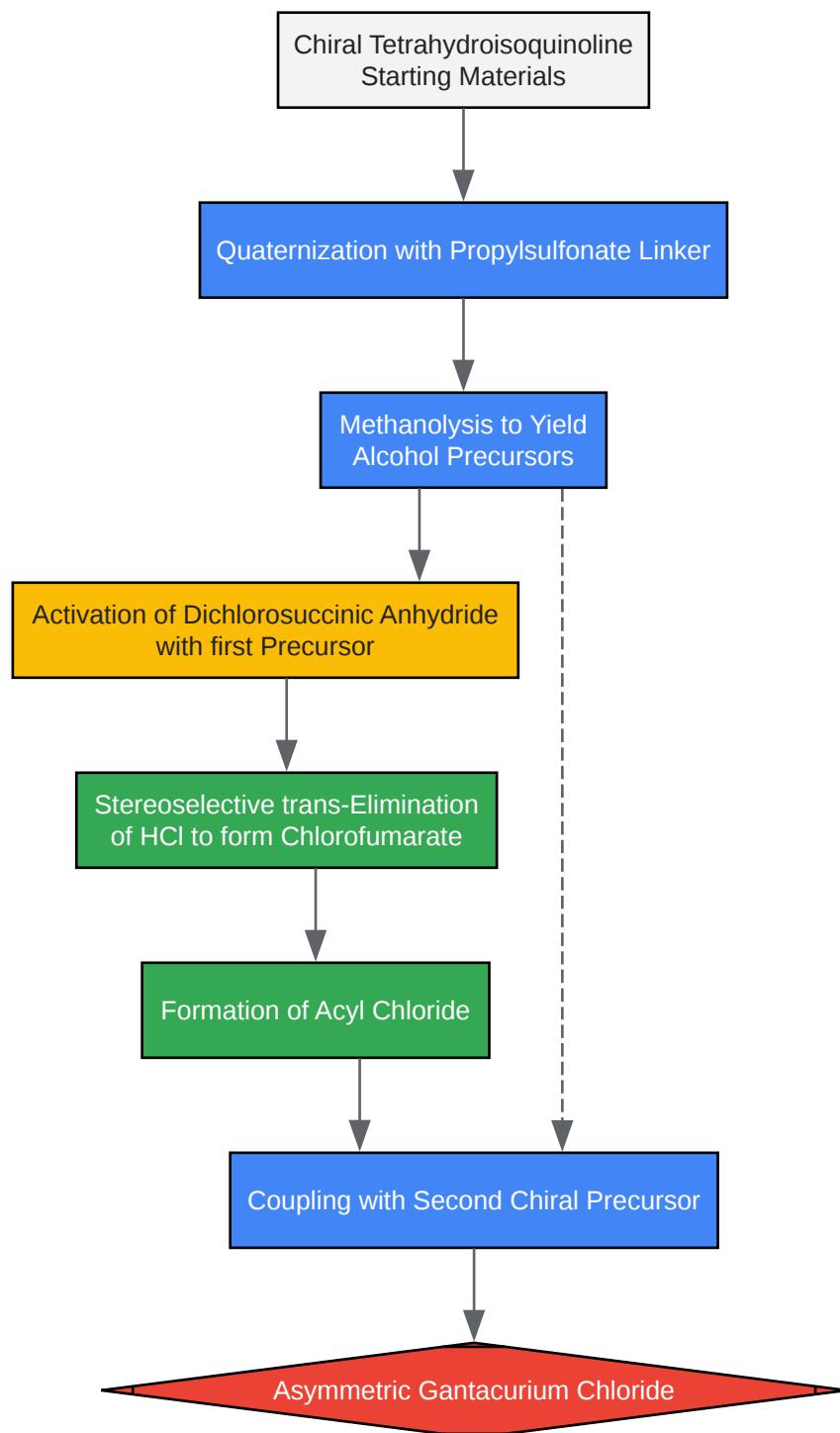
- Monoester Formation: 2,3-Dichlorosuccinic anhydride is reacted with the (1R,2S)-isoquinolinium precursor in dichloromethane to yield the dichlorosuccinic acid monoester.
- Dehydrochlorination: The monoester is treated with triethylamine (TEA) in dichloromethane to facilitate a trans-elimination of hydrogen chloride, affording the chlorofumaric acid monoester. This step is crucial for establishing the correct stereochemistry of the double bond.
- Acyl Chloride Formation: The chlorofumaric acid monoester is reacted with oxalyl chloride in dichloromethane to produce the corresponding acyl chloride.
- Final Condensation: The acyl chloride intermediate is condensed with the (1S,2R)-isoquinolinium precursor in dichloromethane to yield the final product, **gantacurium chloride**.
- Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).

Step	Reactants	Reagents	Solvent	Product	Yield (%)
1	2,3-Dichlorosuccinic Anhydride, (1R,2S)-Isoquinolinium Precursor	-	Dichloromethane	Dichlorosuccinic Acid Monoester	Not Reported
2	Dichlorosuccinic Acid Monoester	Triethylamine (TEA)	Dichloromethane	Chlorofumaryl Acid Monoester	Not Reported
3	Chlorofumaryl Acid Monoester	Oxalyl Chloride	Dichloromethane	Acyl Chloride Intermediate	Not Reported
4	Acyl Chloride Intermediate, (1S,2R)-Isoquinolinium Precursor	-	Dichloromethane	Gantacurium Chloride	Not Reported

Table 2: Summary of the Final Assembly Steps.

Logical Relationship of Key Synthetic Transformations

The synthesis of **gantacurium chloride** relies on a series of carefully orchestrated reactions to achieve the desired stereochemistry and regiochemistry. The logical flow of these key transformations is illustrated below.



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Figure 3: Logical flow of key transformations in the synthesis of **gantacurium chloride**.

Conclusion

The synthesis of **gantacurium chloride** is a notable example of modern medicinal chemistry, requiring precise control over stereochemistry and regiochemistry to assemble a complex asymmetric molecule. The pathway leverages chiral pool starting materials and a series of high-yielding transformations to construct the target compound. While the reported literature provides a clear roadmap for the synthesis, further optimization of reaction conditions and purification methods would be essential for large-scale production. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed understanding of the synthetic route to this promising neuromuscular blocking agent.

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References

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- 2. Publications | Page 11 | Department of Anesthesiology [anesthesiology.weill.cornell.edu]
- 3. Scholars@Duke publication: Bis- and mixed-tetrahydroisoquinolinium chlorofumarates: new ultra-short-acting nondepolarizing neuromuscular blockers. [scholars.duke.edu]
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